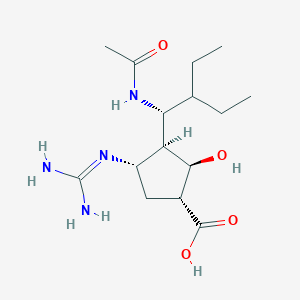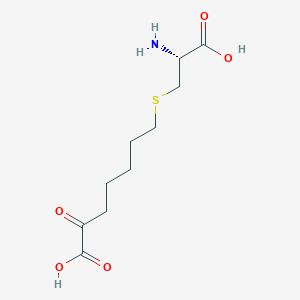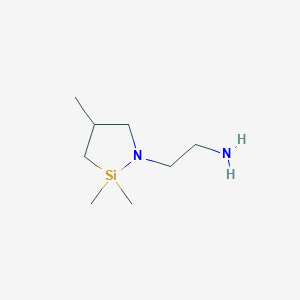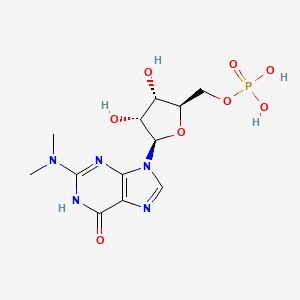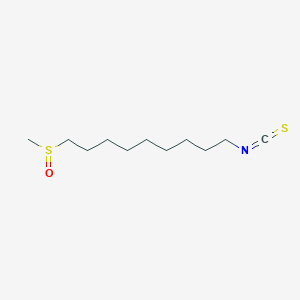![molecular formula C₃₀H₂₄N₂O₆ B1145021 4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid CAS No. 351892-12-1](/img/new.no-structure.jpg)
4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxylic acid groups and two amide-linked 2-methylbenzoyl groups, making it a molecule of interest in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid typically involves multi-step organic reactions. One common method includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Amide Formation: The final step involves the formation of amide bonds between the biphenyl dicarboxylic acid and 2-methylbenzoyl chloride, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid involves its interaction with specific molecular targets. The compound’s amide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic Acid: Similar biphenyl core but with amino groups instead of amide-linked benzoyl groups.
4,4’-Dicarboxybiphenyl: Lacks the amide-linked benzoyl groups, making it less complex.
2,2’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid: Similar structure but with different substitution patterns on the biphenyl core.
Uniqueness
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups
Propiedades
Número CAS |
351892-12-1 |
|---|---|
Fórmula molecular |
C₃₀H₂₄N₂O₆ |
Peso molecular |
508.52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


